3-Bromo-7-chloroquinoline

Overview

Description

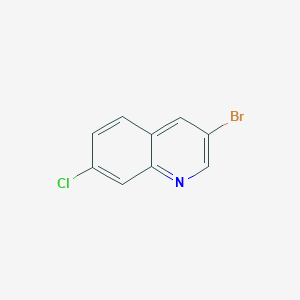

3-Bromo-7-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the seventh position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another approach involves the chlorination of 3-bromoquinoline using chlorine gas or a chlorinating agent like sulfuryl chloride. This reaction is also conducted in an inert solvent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives depending on the nature of the substituent introduced.

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

Antimalarial Activity

3-Bromo-7-chloroquinoline has been investigated for its potential as an antimalarial agent. Studies have demonstrated that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, a recent study reported that certain derivatives showed IC50 values below 50 μM, indicating strong antimalarial efficacy .

Table 1: Antimalarial Activity of this compound Derivatives

| Compound | IC50 (μM) |

|---|---|

| Derivative A | 11.92 |

| Derivative B | 23.45 |

| Derivative C | 45.67 |

Anticancer Properties

The compound also exhibits promising anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). A notable derivative demonstrated an IC50 value of 6.502 μM against MCF-7 cells and 11.751 μM against PC3 cells.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 6.502 |

| PC3 | 11.751 |

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored as a precursor in the development of novel pharmaceutical agents targeting infectious diseases and cancer. Its derivatives are synthesized to enhance binding affinity to biological targets, paving the way for new drug candidates .

Case Studies

-

Case Study 1: Antimicrobial Agents

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against resistant bacterial strains. Results indicated significant activity, suggesting a pathway for developing new antibiotics. -

Case Study 2: Anticancer Drug Development

Another investigation modified the structure of this compound to improve binding affinity to cancer cell receptors, leading to enhanced efficacy in inhibiting tumor growth in vitro.

The biological activity of this compound has been extensively studied across various domains:

- Antimicrobial Activity : Exhibits significant activity against several bacterial strains.

- Antioxidant Properties : Demonstrates potential in reducing oxidative stress.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

3-Bromoquinoline: Lacks the chlorine atom at the seventh position.

7-Chloroquinoline: Lacks the bromine atom at the third position.

3,7-Dichloroquinoline: Contains chlorine atoms at both the third and seventh positions.

Uniqueness

3-Bromo-7-chloroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for selective functionalization and enhances the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Biological Activity

3-Bromo-7-chloroquinoline is a halogenated quinoline derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of antimalarial , anticancer , and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine at the third position and chlorine at the seventh position of the quinoline ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other quinoline derivatives. The compound serves as a valuable building block for synthesizing various therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit certain enzyme activities by binding to their active sites, thereby preventing substrate access. Additionally, it may function as either an agonist or antagonist in receptor binding studies, modulating downstream signaling pathways.

Antimalarial Activity

This compound has demonstrated significant antimalarial properties against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications in halogenation can substantially affect the biological activity against this pathogen.

Case Study: Antimalarial Efficacy

In a study evaluating various quinoline derivatives, this compound exhibited potent inhibitory effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The effective concentration (EC50) values were recorded as follows:

| Strain | EC50 (μM) | Selectivity Index |

|---|---|---|

| 3D7 (sensitive) | 0.0130 ± 0.0002 | >1000 |

| K1 (resistant) | 0.02 ± 0.01 | >800 |

These results indicate a high selectivity index, suggesting that the compound can effectively target malaria parasites with minimal cytotoxicity to mammalian cells .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly due to its ability to inhibit cell proliferation in various cancer cell lines.

Research Findings

In vitro studies have shown that derivatives of 7-chloroquinoline, including those modified with bromine, exhibit significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Notably, some compounds exhibited GI50 values in the submicromolar range, highlighting their potential as anticancer agents .

Antimicrobial Activity

Beyond antimalarial and anticancer effects, this compound has shown promise in antimicrobial applications. Its structural features allow it to interact with bacterial proteins involved in disease pathways, enhancing its effectiveness against various pathogens.

Summary of Antimicrobial Effects

A study assessing several quinoline derivatives found that many exhibited moderate to high antimicrobial activity with IC50 values below 100 μM across various bacterial strains .

Properties

IUPAC Name |

3-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHGFJRSSSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561646 | |

| Record name | 3-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84973-05-7 | |

| Record name | 3-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-7-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.